molecular formula C15H21Cl2N3O2 B1663561 4-chloro-5-cyano-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride CAS No. 104391-26-6

4-chloro-5-cyano-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride

Cat. No. B1663561
M. Wt: 346.2 g/mol
InChI Key: ZETCQNUMZFZSLJ-UHFFFAOYSA-N
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Description

This compound is also known as Benzamide, 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-, hydrochloride, hydrate (1:1:1) . Unfortunately, there isn’t much information available about this specific compound.

Scientific Research Applications

Polarizability and Refraction Studies

The compound shows antiemetic and parasympathomimetic activity. Its density and refractive index in aqueous solutions have been studied, providing insight into its molar refractivity and polarizability effects, which increase with drug concentration (Sawale, Kalyankar, George, & Deosarkar, 2016).

Transformation and Excretion in Biological Systems

Research has explored the transformation of this compound in rabbits' bodies, revealing several transformation products in the urine after oral administration. These transformations include oxidation, deethylation, and conjugation processes (Arita, Hori, Ito, Ichikawa, & Uesugi, 1970).

Metabolite Identification in Cattle

The urinary metabolites of this compound have been identified in cows, revealing common metabolites across individuals and helping in understanding its metabolism in food animal species (Jones, Blanton, & Bowen, 2005).

Solution Behavior in Aqueous-Alcoholic Solutions

Studies on the densities and refractive indices of its solutions in methanol-water and ethanol-water mixtures provide insights into solute-solvent interactions, essential for understanding its physical properties in different solvents (Deosarkar, Sawale, Tawde, & Kalyankar, 2016).

Density, Viscosity, and Refractive Index in Aqueous Solutions

Research focusing on density, viscosity, and refractive index in aqueous solutions containing amino acids has contributed to understanding the drug's interactions with amino acids and its physicochemical properties (Sawale, Deosarkar, & Kalyankar, 2015).

Spectroscopy Analysis in Hydrogels

Spectroscopy analysis, including Fourier transform infrared (FT-IR) spectroscopy and electrostatic potential calculations, has been used to study the structure and molecular interactions of this compound in hydrogels, providing valuable data for pharmaceutical applications (Delgadillo-Armendariz, Rangel-Vázquez, & García-Castañón, 2014).

Solid State Structure Analysis

Studies on the structure of the compound in both solution and solid states, using NMR spectroscopy and theoretical calculations, have been essential in understanding its stability and reactivity (Sanz, Claramunt, Alkorta, Sánchez‐Sanz, & Elguero, 2012).

properties

IUPAC Name

4-chloro-5-cyano-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O2.ClH/c1-4-19(5-2)7-6-18-15(20)12-8-11(10-17)13(16)9-14(12)21-3;/h8-9H,4-7H2,1-3H3,(H,18,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETCQNUMZFZSLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(C=C(C(=C1)C#N)Cl)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-5-cyano-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride

Synthesis routes and methods

Procedure details

30 g of 4-chloro-5-cyano-N-(2-diethylaminoethyl)-2-methoxybenzamide are dissolved in 100 ml of acetone and, while stirring and cooling with ice, the pH is adjusted to 5 with ethereal hydrochloric acid, the hydrochloride crystallising out. The crystals are filtered off with suction and washed twice with a small amount of acetone, the salt is dried under a high vacuum at 60° and 4-chloro-5-cyano-N-(2-diethylaminoethyl)-2-methoxybenzamide hydrochloride having a melting point of 189°-190° (decomposition) is obtained.
Name
4-chloro-5-cyano-N-(2-diethylaminoethyl)-2-methoxybenzamide
Quantity
30 g
Type
reactant
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Quantity
100 mL
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solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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